molecular formula C30H32N4O3S B2583596 4-(2-((2-((2-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide CAS No. 451465-18-2

4-(2-((2-((2-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide

Cat. No. B2583596
CAS RN: 451465-18-2
M. Wt: 528.67
InChI Key: LDXLCDXTHRTNBO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The quinazolinone moiety is a bicyclic system containing a benzene ring fused to a 2-amino-4-one . The ethylphenylamino group is likely to contribute to the overall molecular weight of the compound .

Scientific Research Applications

Synthesis and Characterization

Quinazolinone derivatives are synthesized through various chemical reactions, often targeting antimicrobial properties. For example, Desai, Shihora, and Moradia (2007) synthesized new quinazolines showing potential as antimicrobial agents against common pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating the methodological diversity in creating these compounds Desai, N., Shihora, P. N., & Moradia, D. (2007).

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives are a significant area of study. Rajasekaran, Rajamanickam, and Darlinquine (2013) explored the antimicrobial and anticonvulsant activities of thioxoquinazolinone derivatives, finding broad-spectrum activity against both gram-positive and gram-negative bacteria, as well as fungi Rajasekaran, A., Rajamanickam, V., & Darlinquine, S. (2013).

Anticancer Potential

Some quinazolinone derivatives demonstrate promising anticancer activities. Riadi, Alamri, and colleagues (2021) discussed the synthesis and characterization of a quinazolinone-based derivative, showcasing potent cytotoxic activity against various human cancer cell lines, highlighting the potential of quinazolinone derivatives in cancer therapy Riadi, Y., Alamri, M., et al. (2021).

Molecular Docking Studies

Molecular docking studies of quinazolinone derivatives offer insights into their potential mechanisms of action at the molecular level. For instance, Borik and Hussein (2021) synthesized new quinazoline and quinazoline-4-one derivatives, evaluating their biological potentials through molecular docking, which suggested these compounds could exhibit antioxidant, antiulcer, and anti-inflammatory activities, indicating a broad spectrum of potential therapeutic applications Borik, R., & Hussein, M. A. (2021).

Future Directions

Given the interesting structure of this compound, it could be a subject of future research in medicinal chemistry. Quinazolinone derivatives, in particular, have been extensively studied for their diverse biological activities . Therefore, this compound could potentially be explored for similar activities.

properties

IUPAC Name

4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O3S/c1-2-23-13-6-8-15-25(23)32-28(36)21-38-30-33-26-16-9-7-14-24(26)29(37)34(30)20-10-17-27(35)31-19-18-22-11-4-3-5-12-22/h3-9,11-16H,2,10,17-21H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXLCDXTHRTNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-((2-((2-ethylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide

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